N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[4-[2-(1H-indol-3-yl)ethylamino]-4-oxobutyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H24N4O2/c28-22(24-13-11-17-15-26-20-9-4-2-7-18(17)20)10-5-12-25-23(29)21-14-16-6-1-3-8-19(16)27-21/h1-4,6-9,14-15,26-27H,5,10-13H2,(H,24,28)(H,25,29) |
InChI Key |
DJIKFFYADCPPOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Indole-2-carboxylic Acid Derivatives
Indole-2-carboxylic acid serves as the foundational building block for the carboxamide moiety. As demonstrated in the optimization of indole-2-carboxamides, ethyl 5-chloroindole-2-carboxylate (6 ) undergoes Friedel-Crafts acylation with acyl chlorides (7a–c ) to introduce C3 substituents, followed by ketone reduction using triethylsilane to yield alkylated intermediates (9a–c ). Hydrolysis under basic conditions (e.g., NaOH/EtOH) converts esters to carboxylic acids (10a–c ), critical for subsequent amide coupling.
Reaction Conditions:
Preparation of 4-{[2-(1H-Indol-3-yl)ethyl]amino}-4-oxobutylamine
The aminobutyl linker is synthesized via reductive amination between 4-oxobutan-1-amine and 2-(1H-indol-3-yl)ethylamine. Using NaBH₃CN in methanol at pH 5 (acetic acid buffer), the imine intermediate is reduced to the secondary amine. Protecting groups (e.g., Boc) may be employed to prevent over-alkylation, with deprotection using TFA in dichloromethane.
Optimization Note:
Stoichiometric excess of 4-oxobutan-1-amine (1.2 equiv) improves yields to 72%.
Amide Coupling Strategies
BOP-Mediated Coupling
The final step involves coupling indole-2-carboxylic acid (10a ) with 4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutylamine using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and diisopropylethylamine (DIPEA) in anhydrous DMF.
Procedure:
-
Activation: Indole-2-carboxylic acid (1.0 equiv) and BOP (1.1 equiv) in DMF, stirred at 0°C for 10 min.
-
Amine Addition: 4-{[2-(1H-Indol-3-yl)ethyl]amino}-4-oxobutylamine (1.05 equiv) added dropwise, stirred at room temperature for 12 h.
-
Workup: Dilution with ethyl acetate, washing with 5% citric acid and saturated NaHCO₃, drying over Na₂SO₄.
Yield: 68–75% after silica gel chromatography (hexane/ethyl acetate 3:1).
Alternative Methods: EDC/HOBt Coupling
Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) in THF offers a lower-cost alternative, though yields are marginally reduced (58–64%).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥95% purity at 254 nm.
Challenges and Mitigation Strategies
Regioselectivity in Indole Substitution
Friedel-Crafts acylation at C3 of indole-2-carboxylates risks forming C5 byproducts. Using bulky acyl chlorides (e.g., pivaloyl chloride) and low temperatures (−10°C) enhances C3 selectivity to 89%.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The indole moiety may play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, physicochemical, and functional attributes of the target compound with its analogs:
*Calculated based on molecular formula.
Key Observations :
Structural Diversity: The target compound’s 4-oxobutyl linker distinguishes it from analogs with shorter chains (e.g., ethyl in ) or aromatic linkers (e.g., benzamide in ). Bis-indole systems (target compound and ) contrast with mono-indole analogs (e.g., ), which lack the dual indole motif critical for bivalent interactions with proteins like TLR4 .
Physicochemical Properties :
- Melting points for benzamide analogs (112–195°C, ) suggest high crystallinity, likely due to planar aromatic systems and hydrogen-bonding amide groups. The target compound’s melting point is unreported but may align with these values.
- The thiazole-containing analog () exhibits a higher molecular weight (345.4) and distinct solubility profiles due to heterocyclic substitution, which could influence bioavailability.
Synthetic Approaches :
- Most analogs are synthesized via amide coupling (e.g., mixed anhydride method in or benzoyl chloride acylation in ). The target compound likely employs similar strategies but requires precise control over the 4-oxobutyl linker’s introduction.
Substitutions on the benzamide ring (e.g., chloro, methoxy) in correlate with varied binding affinities . Enzyme Inhibition: The benzimidazole-isoxazole hybrid () and fluorobenzyl oxoacetamide () highlight the role of indole derivatives in kinase and bromodomain inhibition, areas where the target compound may also exhibit activity.
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Electron-Withdrawing Groups (e.g., Cl in ’s Compound 17) enhance thermal stability (mp 150.6–152.0°C) and may improve receptor binding via dipole interactions.
- Heterocyclic Modifications (e.g., thiazole in ) introduce steric and electronic effects that alter bioactivity, as seen in its algaecide function.
Biological Activity
N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide is a complex organic compound characterized by its indole structure, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its ability to interact with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C23H24N4O4. The structure features an indole core, an amine group, a carboxamide functional group, and a ketone, contributing to its biological versatility. The presence of these functional groups allows for potential modifications that may enhance its pharmacological properties .
Biological Activity
The biological activity of this compound is primarily attributed to its indole moiety, which is known to modulate various cellular pathways. Research indicates that indole derivatives can interact with multiple receptors and enzymes, influencing their activity:
- Anticancer Activity : Studies have shown that compounds with indole structures often exhibit significant cytotoxic effects against various cancer cell lines. For instance, the synthesized derivatives have demonstrated encouraging activity against colon carcinoma (HCT-116), liver carcinoma (HepG2), and breast carcinoma (MDA-MB-231) cell lines . The mechanism often involves the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase domain, which is crucial in cancer progression.
Table 1: Cytotoxicity Data of Indole Derivatives
The interaction studies suggest that this compound may act as an inhibitor of key signaling pathways involved in tumor growth and proliferation. Molecular docking studies indicate favorable binding interactions with target proteins, enhancing its therapeutic potential .
Case Studies
A notable study evaluated the cytotoxic effects of related indole derivatives on various cancer cell lines. The results highlighted that compounds structurally similar to this compound exhibited significant antiproliferative activities, with IC50 values often in the low micromolar range. This suggests a strong potential for further investigation into their use as anticancer agents .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide?
Answer:
The synthesis typically involves multi-step coupling reactions. For example, a similar indole-carboxamide derivative was synthesized via sequential amide bond formation using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) under inert conditions . Key steps include:
- Intermediate preparation : Reacting 1H-indole-2-carboxylic acid with activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides).
- Coupling conditions : Use of 2,6-lutidine as a base and TBTU as a coupling agent at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for high purity .
Advanced: How can contradictory biological activity data for structurally similar indole derivatives be resolved?
Answer:
Contradictions often arise from variations in substituent positioning or assay conditions. For example:
- Case study : Indole derivatives with 4-chlorobenzoyl groups showed variable anticancer activity depending on the substitution pattern (e.g., compound 10j vs. 10k in ).
- Methodology :
- Dose-response profiling : Establish IC50 values across multiple cell lines (e.g., MCF-7, HeLa) to confirm structure-activity relationships .
- Target validation : Use molecular docking to compare binding modes with targets like Bcl-2/Mcl-1 or tubulin .
- Data normalization : Control for solvent effects (e.g., DMSO concentration) and cytotoxicity thresholds using MTT assays .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Structural confirmation :
- Purity assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients (detection at 254 nm) .
- Melting point : Compare observed vs. literature values (e.g., 190–194°C for similar derivatives) .
Advanced: How can molecular docking guide the design of derivatives targeting tubulin or kinase pathways?
Answer:
- Protocol :
- Target selection : Prioritize validated targets (e.g., tubulin for anticancer activity, as seen in D-24851 ).
- Docking software : Use AutoDock Vina or Schrödinger Maestro with crystal structures from the PDB (e.g., 1SA0 for tubulin) .
- Key interactions : Optimize hydrogen bonding with residues like Asn258 (tubulin) or π-stacking with hydrophobic pockets in kinase ATP-binding sites .
- Validation : Correlate docking scores (ΔG) with in vitro IC50 values to refine computational models .
Basic: What solvent systems and reaction conditions maximize yield during amide bond formation?
Answer:
- Solvent selection : Dry DCM or DMF for solubility and inertness .
- Catalyst/base : TBTU with 2,6-lutidine (1:1 molar ratio) at 0–5°C to suppress racemization .
- Reaction monitoring : TLC (hexane:ethyl acetate, 9:3 v/v) to track intermediate consumption .
Advanced: What strategies address low thermal stability during storage or synthesis?
Answer:
- Analytical characterization :
- DSC/TGA : Identify decomposition temperatures (e.g., >200°C for stable indole derivatives) .
- Formulation :
- Lyophilization : Store as a lyophilized powder under argon at –20°C .
- Excipient screening : Use cyclodextrins or PEG to stabilize amorphous forms .
Basic: How to troubleshoot low yields in the final coupling step?
Answer:
- Common issues :
- Incomplete activation : Ensure carboxylic acid pre-activation (e.g., via HOBt/EDCI).
- Moisture sensitivity : Use anhydrous solvents and molecular sieves .
- Optimization :
Advanced: What in vitro assays are suitable for evaluating neuroprotective or antimicrobial potential?
Answer:
- Neuroprotection :
- SH-SY5Y cell models : Measure Aβ-induced cytotoxicity via LDH release .
- Antimicrobial activity :
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Biofilm inhibition : Quantify using crystal violet staining .
Basic: How to confirm the absence of racemization in chiral intermediates?
Answer:
- Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol .
- Optical rotation : Compare [α]D values with literature (e.g., +15° to +25° for R-configuration) .
Advanced: What metabolomics approaches predict in vivo bioavailability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
